Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate
Description
"Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate" is a structurally complex molecule featuring:
- A 2,3-diazabicyclo[2.2.1]heptane core, a rigid bicyclic system with two nitrogen atoms at positions 2 and 3 .
- A spiro-cyclopropane fused at position 7 of the bicycloheptane, introducing steric strain and conformational rigidity.
- A tert-butyl carboxylate group at position 2, enhancing solubility in organic solvents and acting as a protective group for synthetic intermediates.
This compound’s unique spiro architecture and functional groups make it relevant for applications in medicinal chemistry (e.g., nicotinic receptor modulation) and materials science .
Propriétés
IUPAC Name |
tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-9-5-4-8(13-14)12(9)6-7-12/h8-9,13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODQVQIQENBPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C23CC3)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analog: 2,3-Diazabicyclo[2.2.1]heptane (CAS: 279-31-2)
Functional Implications :
- The tert-butyl carboxylate improves solubility and serves as a synthetic handle, unlike the unsubstituted diazabicycloheptane .
Comparison with Diazabicycloheptane Derivatives
Example 1: tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate ()
Key Differences :
- The 2,3-diaza configuration in the target compound may alter basicity and hydrogen-bonding capacity compared to 2,5-diaza analogs.
Example 2: tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate ()
Comparison with Non-Diaza Bicycloheptane Analogs
Example: Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one (CID 14947932)
Functional Insights :
- The ketone group in the analog enables hydrogen bonding , whereas the target’s carboxylate offers anionic character for salt formation or solubility modulation .
Table 1: Key Physicochemical Properties of Comparable Compounds
Q & A
Q. What are the key safety considerations when handling tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate in laboratory settings?
- Methodological Answer : Due to its bicyclic and spirocyclic structure, the compound may exhibit reactivity under heat, moisture, or oxygen. Key precautions include:
- Storage : Keep in a dry, inert atmosphere (argon/nitrogen) at 2–8°C to prevent decomposition .
- Handling : Use spark-free tools, anti-static equipment, and personal protective gear (nitrile gloves, goggles) to avoid ignition or skin contact .
- Waste Disposal : Follow institutional guidelines for organic azides or diazabicyclo derivatives, as improper disposal risks environmental contamination (H410 hazard) .
Q. How can the compound’s structure be confirmed using spectroscopic and computational methods?
- Methodological Answer :
- NMR : Analyze - and -NMR for spirocyclic and bicyclo[2.2.1]heptane signals. The tert-butyl group shows a singlet at ~1.4 ppm, while the cyclopropane protons appear as distinct multiplets (δ 0.8–1.2 ppm) .
- X-ray Crystallography : Resolve the spiro junction and cyclopropane geometry to confirm stereochemistry .
- DFT Calculations : Optimize the structure using B3LYP/6-31G(d) to validate bond angles and strain energy in the bicyclo[2.2.1] framework .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer :
- Spiroannulation : React tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate with cyclopropane precursors (e.g., diaziridines) under Rh-catalyzed conditions .
- Photolysis : Irradiate 2,3-diazabicyclo[2.2.1]hept-2-ene derivatives to generate strained intermediates for cyclopropane ring formation .
- Protection Strategies : Use Boc (tert-butyloxycarbonyl) groups to stabilize reactive amines during multi-step syntheses .
Advanced Research Questions
Q. How does the compound’s stereoelectronic profile influence its reactivity in asymmetric catalysis?
- Methodological Answer : The spirocyclic structure imposes rigidity, enhancing enantioselectivity in organocatalytic reactions. For example:
- Biginelli Reaction : The bicyclo[2.2.1]heptane core stabilizes transition states via non-covalent interactions (e.g., H-bonding), achieving up to 46% enantiomeric excess (ee) in dihydropyrimidinone synthesis .
- Carbonylation : Rhodium-catalyzed desymmetrization of meso-alkenes leverages the compound’s steric bulk to control regioselectivity .
Q. What computational methods are suitable for analyzing its thermal decomposition pathways?
- Methodological Answer :
- Transition State Analysis : Use Gaussian 16 with M06-2X/cc-pVTZ to model retro-Diels-Alder or cyclopropane ring-opening pathways .
- Kinetic Studies : Monitor decomposition via TGA-DSC under nitrogen, correlating activation energy () with DFT-predicted bond dissociation energies (BDEs) .
- Contradictions : Experimental values may deviate from computational predictions due to solvent effects or impurities .
Q. How can structural modifications improve its efficacy in drug discovery applications?
- Methodological Answer :
- Derivatization : Introduce fluorinated or boronate groups at the cyclopropane or bicyclo positions to enhance bioavailability .
- SAR Studies : Replace the tert-butyl group with alternative esters (e.g., methyl, benzyl) to optimize logP and membrane permeability .
- Contradictions : Bulkier substituents may improve target binding but reduce solubility, requiring trade-offs in lead optimization .
Data Contradictions and Resolution
Q. Why do enantioselectivity outcomes vary across similar catalytic systems?
- Methodological Answer : Discrepancies arise from:
- Catalyst Loading : Lower catalyst concentrations (e.g., 5 mol% vs. 10 mol%) reduce steric guidance, decreasing ee by 10–15% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, improving selectivity compared to non-polar media .
- Resolution : Use chiral HPLC (e.g., Daicel Chiralpak IA) to isolate enantiomers and validate mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
